2,5-dimethyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMCLIVMRPLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dimethyl N Phenylbenzamide and Its Analogues
Established Synthetic Routes to N-Phenylbenzamides
The formation of the N-phenylbenzamide core of 2,5-dimethyl-N-phenylbenzamide and its analogs relies on several well-documented synthetic strategies. These methods, while effective, often involve trade-offs in terms of reaction conditions, substrate scope, and atom economy.
Acyl Chloride-Amine Coupling Strategies
A cornerstone of amide synthesis is the reaction between an acyl chloride and an amine. In the context of this compound, this would involve the reaction of 2,5-dimethylbenzoyl chloride with aniline (B41778). This method, often performed under Schotten-Baumann conditions, is widely utilized due to its generally high yields and reliability. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive salt with the amine. byjus.comwikipedia.orgorganic-chemistry.org The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether, is common. The base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase. wikipedia.org
A general procedure for the synthesis of a related compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide, involves treating the corresponding aniline with the appropriate benzoyl chloride. nih.gov This suggests a direct and effective route to this compound by reacting 2,5-dimethylbenzoyl chloride with aniline.
Table 1: Acyl Chloride-Amine Coupling for N-Phenylbenzamide Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent System | Product | Reference |
| Benzoyl chloride | Aniline | NaOH | Water/Organic | N-Phenylbenzamide | byjus.comallen.in |
| Acetyl chloride | Benzylamine | - | Two-phase | N-Benzylacetamide | wikipedia.org |
| 2-Methylbenzoyl chloride | 2,5-Dimethylaniline | - | - | N-(2,5-Dimethylphenyl)-2-methylbenzamide | nih.gov |
Benzoylation Techniques
Benzoylation, the process of introducing a benzoyl group into a molecule, is another fundamental technique for the synthesis of N-phenylbenzamides. mdpi.com This can be achieved using various benzoylating agents, with benzoyl chloride being the most common. The reaction with aniline to form N-phenylbenzamide is a classic example of benzoylation. mdpi.com The process is mechanistically similar to the acyl chloride-amine coupling described above.
Palladium-Mediated and Other Transition Metal-Catalyzed Amidation Approaches
In recent decades, transition metal catalysis has revolutionized amide bond formation, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for constructing C-N bonds. researchgate.netnih.gov These methods can involve the coupling of aryl halides or their derivatives with amides. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of Buchwald-Hartwig amination and related palladium-catalyzed processes are applicable. youtube.compublish.csiro.au These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. rsc.orgnih.gov
The development of palladium precatalysts has further enhanced the efficiency and reliability of these coupling reactions. nih.gov While historically dominated by nickel catalysis for C-O electrophiles, palladium catalysts supported by well-designed ligands have shown improved substrate scope and generality for cross-coupling reactions. rsc.org
Table 2: Transition Metal-Catalyzed N-Arylation of Amides
| Arylating Agent | Amide Source | Catalyst System | Key Features | Reference |
| Aryl Halides | Primary Amides | Pd(OAc)2 / Phosphine Ligand / Base | Broad substrate scope, high functional group tolerance | rsc.org |
| Aryl Halides | Amines | Palladium / Phosphine Ligand | Formation of C-N bonds | nih.govyoutube.com |
| Phenol Derivatives | Amides | Palladium Catalyst / Ancillary Ligands | Use of bench-stable starting materials | rsc.org |
Novel Synthetic Strategies and Reagent Development
The field of amide synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. These novel strategies aim to reduce waste, minimize the use of hazardous reagents, and operate under milder conditions.
Exploration of Green Chemistry Principles in Amide Synthesis
Green chemistry principles are increasingly being applied to the synthesis of amides to create more environmentally friendly processes. This includes the use of safer solvents, the development of catalytic reactions to reduce waste, and the use of renewable starting materials. researchgate.nettandfonline.com
One approach involves the use of heterogeneous catalysts, such as palladium-doped clay, which can be easily separated and recycled. A microwave-assisted, solvent-free synthesis of benzanilides using a Pd-clay catalyst has been reported to give excellent yields in short reaction times. tandfonline.comresearchgate.net This method avoids the use of large quantities of volatile organic solvents and simplifies product purification. tandfonline.com The use of water as a solvent is another key aspect of green chemistry, and efficient one-step syntheses of related heterocyclic compounds have been developed in aqueous media. rsc.org
Development of Catalyst-Free or Mild Reaction Conditions
There is a growing interest in developing amide synthesis methods that proceed under catalyst-free or very mild conditions to reduce the environmental impact and cost of the reaction. While many amidation reactions require catalysts, some can proceed thermally under solvent-free conditions, albeit often at high temperatures. tandfonline.com
Recent research has focused on direct amidation of carboxylic acids using various catalytic systems that operate under milder conditions. researchgate.net Although not strictly catalyst-free, these methods represent a move towards more benign reaction protocols. For instance, the direct amidation of carboxylic acids catalyzed by pyridine-borane complexes has been reported. researchgate.net Furthermore, transition-metal-free transamidation of amides and amidation of esters have been achieved at room temperature, highlighting the potential for developing highly selective and environmentally friendly amide bond formations. researchgate.net
Influence of Catalyst Systems on Reaction Outcomes
The choice of catalyst is paramount in directing the outcome of the synthesis of N-phenylbenzamides. Both organometallic and Lewis acid catalysts have been employed, with the catalyst system often being tailored to the specific substrates to maximize yield and minimize side reactions.
For the N-arylation of secondary amides, bulky and electron-rich biaryl phosphine ligands have shown great efficacy. Ligands from the BrettPhos family, for instance, which feature a biaryl scaffold with methoxy groups on the upper ring, have been developed to enhance catalyst performance in C-N bond-forming reactions. acs.org The electronic properties of the ligand are a key determinant of reactivity. It has been observed that more electron-deficient ligands can lead to increased product yields. For example, in the N-arylation of secondary amides, ligands with electron-withdrawing substituents, such as 3,5-(bis)trifluoromethylphenyl groups, have been found to be highly efficient. acs.orgnih.gov This is attributed to the creation of a more electrophilic Pd(II) intermediate, which facilitates amide binding. nih.gov
The general catalytic cycle for palladium-catalyzed amidation involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the N-aryl amide and regenerate the Pd(0) catalyst. The design of the ligand can influence the rate-limiting step of this cycle. For instance, bulky monodentate biaryl phosphines can prevent the formation of κ²-amidate complexes, where the amide binds to palladium through both the nitrogen and oxygen atoms. These κ²-complexes are less prone to undergo reductive elimination, thus hindering the catalytic turnover. acs.org
Table 1: Effect of Ligand Variation on the Yield of a Representative Pd-Catalyzed N-Arylation of a Secondary Amide
| Entry | Ligand | Substituent on Ligand | Yield (%) |
| 1 | L2 (BrettPhos) | H | 27 |
| 2 | L3 (t-Bu2BrettPhos) | H | 21 |
| 3 | L4 | Phenyl | 56 |
| 4 | L5 | 4-CF3Ph | 71 |
| 5 | L6 (JackiePhos) | 3,5-(CF3)2Ph | 87 |
Data adapted from studies on analogous N-arylation reactions to illustrate the principle of ligand electronic effects. nih.gov
Direct amidation of carboxylic acids with amines is an atom-economical approach that avoids the pre-activation of the carboxylic acid. However, this reaction is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. Lewis acids are employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.
A variety of Lewis acid catalysts have been investigated for direct amidation reactions, including those based on boron, titanium, and zirconium. catalyticamidation.info Niobium pentoxide (Nb2O5) has emerged as a highly effective and reusable heterogeneous Lewis acid catalyst for the amidation of carboxylic acids, including less reactive aromatic amines like aniline. researchgate.net The catalytic activity of Nb2O5 is attributed to the activation of the carbonyl group of the carboxylic acid by the Lewis acidic sites on the catalyst's surface. researchgate.net Kinetic studies have indicated that the Lewis acid sites on Nb2O5 are tolerant to water, a byproduct of the reaction, and are less inhibited by the basic amine substrates compared to some homogeneous Lewis acid catalysts. researchgate.net
The general mechanism for Lewis acid-catalyzed amidation involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the amide bond.
Reaction Optimization and Yield Enhancement Studies
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. This involves the variation of solvent, temperature, pressure, and reactant concentrations, followed by the development of efficient isolation and purification protocols.
The choice of solvent can significantly impact the reaction rate and yield. In palladium-catalyzed N-arylation reactions, aprotic polar solvents such as dioxane, toluene, or dimethylformamide (DMF) are commonly used. The solubility of the reactants and catalyst, as well as the solvent's boiling point, are important considerations when selecting a solvent.
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of undesired side products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and reactants. For instance, in some palladium-catalyzed couplings, it has been noted that increasing the temperature does not always lead to a better yield. researchgate.net
The concentration of reactants can also influence the reaction outcome. High concentrations may favor the desired bimolecular reaction but can also lead to issues with solubility or side reactions. The stoichiometry of the reactants, particularly the ratio of the carboxylic acid derivative to the amine, is also a key parameter to optimize.
Table 2: Optimization of Reaction Conditions for a Representative Amidation Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Catalyst A | Toluene | 80 | 65 |
| 2 | Catalyst A | Toluene | 110 | 85 |
| 3 | Catalyst A | Dioxane | 100 | 78 |
| 4 | Catalyst B | Toluene | 110 | 92 |
| 5 | Catalyst B | DMF | 110 | 88 |
This table is a generalized representation based on common optimization studies for amidation reactions to illustrate the impact of parameter variation. researchgate.net
Following the completion of the reaction, the crude product mixture containing this compound, unreacted starting materials, catalyst residues, and byproducts must be purified. Standard workup procedures often involve quenching the reaction, followed by extraction to separate the organic product from aqueous soluble materials.
For solid products, recrystallization is a powerful purification technique. illinois.edumt.com This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution. libretexts.orgresearchgate.net The selection of an appropriate recrystallization solvent or solvent system is crucial for obtaining high purity crystals. researchgate.netrochester.edu
Column chromatography is another widely used purification method, particularly when recrystallization is not effective or for separating mixtures of compounds with similar solubility. researchgate.net In this technique, the crude mixture is passed through a stationary phase (e.g., silica gel) with a mobile phase (a solvent or solvent mixture). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. After purification, the purity of the this compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
Synthesis of Structurally Related N-Phenylbenzamide Derivatives for Comparative Analysis
The synthesis of a series of structurally related N-phenylbenzamide derivatives allows for the systematic investigation of structure-activity relationships in various applications, such as medicinal chemistry. nih.govacs.orgresearchgate.net By varying the substituents on both the benzoyl and the N-phenyl rings, the electronic and steric properties of the molecule can be fine-tuned.
For example, a series of N-phenylbenzamide derivatives can be synthesized by reacting a common starting material, such as 3-amino-4-methoxybenzoic acid, with a variety of substituted anilines. nih.gov The amide bond formation can be achieved using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov Alternatively, palladium-catalyzed cross-coupling reactions can be employed to couple a range of aryl halides with a given amide. nih.gov
The synthesis of these analogues allows for a comparative analysis of their biological activities or material properties. For instance, in the development of enzyme inhibitors, different substituents can be introduced to probe the binding pocket of the target enzyme and optimize the compound's potency and selectivity. dovepress.com The characterization of these derivatives is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. dovepress.com
Table 3: Examples of Synthesized N-Phenylbenzamide Derivatives for Comparative Studies
| Compound | Benzoyl Substituent | N-Phenyl Substituent | Synthetic Method |
| 1 | 3-amino-4-methoxy | 4-chloro | Amide coupling (DIC/HOBt) |
| 2 | 3-amino-4-methoxy | 4-bromo | Amide coupling (DIC/HOBt) |
| 3 | 4-nitro | Piperidin-1-yl | Acyl chloride reaction |
| 4 | 2,5-dimethyl | 3-chloro | Pd-catalyzed N-arylation |
| 5 | 2,5-dimethyl | 4-methoxy | Pd-catalyzed N-arylation |
This table provides examples of how structural variations can be achieved through different synthetic approaches to generate a library of compounds for comparative analysis. nih.govresearchgate.net
Mechanistic Investigations of Chemical Transformations Involving 2,5 Dimethyl N Phenylbenzamide
Elucidation of Proposed Reaction Pathways
Detailed reaction pathways for the formation or subsequent transformation of 2,5-dimethyl-N-phenylbenzamide have not been explicitly documented in the available literature. While general amidation reactions are well-understood, specific studies focusing on the influence of the 2,5-dimethyl substitution pattern on the reaction mechanism are not present in the search results.
For related, but distinct, compounds like N-phenylbenzamide, mechanistic studies have been conducted. For instance, investigations into the palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate have utilized density functional theory (DFT) to explore potential reaction pathways and the energetics of competing reactions. However, this information is not directly transferable to this compound.
There is no specific information identifying key intermediates in the formation of this compound within the reviewed scientific literature. The typical synthesis would likely proceed via the reaction of a derivative of 2,5-dimethylbenzoic acid (such as an acyl chloride or ester) with aniline (B41778). The expected intermediates would be a tetrahedral carbonyl addition intermediate, but no studies have been found that specifically isolate or characterize such species for this particular compound.
No studies performing transition state analysis for the amidation reaction leading to this compound were found. Computational and experimental analyses that calculate the structures and energies of transition states are crucial for a deep understanding of reaction mechanisms, but this level of detail is not available for this specific molecule in the searched literature.
Kinetic Studies of Formational Processes
Kinetic studies, which are fundamental to understanding reaction rates and the factors that influence them, appear to be absent for the synthesis of this compound.
No literature could be sourced that provides the rate law for the formation of this compound. Determining the rate law would require systematic experimentation, varying the concentrations of the reactants (e.g., a 2,5-dimethylbenzoyl derivative and aniline) and observing the effect on the reaction rate.
Similarly, no data on the activation energy for the synthesis of this compound is available. This value, which represents the minimum energy required to initiate the reaction, has not been experimentally determined or computationally calculated for this compound in the available sources.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive mechanistic evidence. However, a review of the literature did not yield any studies that employ isotopic labeling to investigate the formation or reactions of this compound. Such experiments could, for example, involve labeling the carbonyl carbon of the 2,5-dimethylbenzoyl group or the nitrogen atom of aniline to confirm the reaction pathway, but no such research has been published in the reviewed sources.
Role of Substituents (e.g., Methyl Groups) on Reaction Mechanisms and Selectivity
The presence and position of substituents on the aromatic rings of N-phenylbenzamide derivatives play a crucial role in dictating the mechanism and selectivity of their chemical transformations. In the case of this compound, the two methyl groups on the benzoyl ring exert significant electronic and steric influences that guide the regiochemical outcome of various reactions, particularly in the realm of transition metal-catalyzed C-H activation.
The methyl group at the 2-position (ortho to the amide linkage) is primarily responsible for a phenomenon known as the "ortho effect." This effect is largely steric in nature. In transition metal-catalyzed reactions where the amide group acts as a directing group, the ortho-methyl group can sterically hinder the approach of the metal catalyst to the adjacent C-H bond (at the 6-position). This steric clash can force the amide group to twist out of the plane of the benzoyl ring, which in turn disfavors the formation of the necessary metallacyclic intermediate for C-H activation at the ortho position. rsc.orgresearchgate.net
For instance, in palladium-catalyzed C-H activation reactions of N-phenylbenzamides, the anilide ring is often the preferred site of functionalization. rsc.org The presence of an ortho-methyl group on the benzoyl ring, as in this compound, further reinforces this selectivity by sterically discouraging palladation at the 6-position of the benzoyl ring. This steric hindrance effectively directs the catalytic activity towards the C-H bonds of the unsubstituted phenyl ring (the anilide moiety).
The interplay of these steric and electronic effects is critical in predicting and controlling the selectivity of reactions involving this compound. The following table summarizes the expected influence of the methyl substituents on the selectivity of a generic directed C-H functionalization reaction.
| Substituent Position | Primary Effect | Influence on Reaction Mechanism and Selectivity |
| 2-Methyl (ortho) | Steric Hindrance (Ortho Effect) | Discourages C-H activation at the 6-position of the benzoyl ring by sterically impeding the formation of the metallacyclic intermediate. Promotes selectivity for functionalization on the anilide ring. rsc.orgresearchgate.net |
| 5-Methyl (meta) | Electronic (Electron-donating) | Increases the electron density of the benzoyl ring, which can influence the overall reactivity of the molecule, but its effect on regioselectivity is often overridden by the steric effect of the 2-methyl group. |
It is important to note that while the ortho-methyl group generally directs functionalization away from the benzoyl ring in C-H activation, the specific reaction conditions, including the choice of catalyst, ligand, and solvent, can also significantly impact the final product distribution.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl N Phenylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR Chemical Shift Assignments
Detailed ¹H and ¹³C NMR spectra would be required to assign the chemical shifts for each unique proton and carbon atom in the 2,5-dimethyl-N-phenylbenzamide molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the dimethyl-substituted phenyl ring and the N-phenyl ring, as well as singlets for the two methyl groups and a signal for the amide proton (N-H). Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the substituted and unsubstituted aromatic carbons, and the methyl carbons. However, specific, experimentally determined chemical shift values for this compound are not present in the available search results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to assign adjacent protons. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms. columbia.edunih.gov
Without experimental 2D NMR data, a detailed connectivity analysis for this compound cannot be performed.
Solid-State NMR for Conformational Insights
Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the conformation and packing of this compound in the solid state. This technique can reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, and the relative orientation of the phenyl rings. Studies on similar molecules, like fluorinated benzamides, have demonstrated the utility of ssNMR in understanding crystal packing and disorder. acs.org However, no solid-state NMR studies specifically on this compound were found.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the [M+H]⁺ or other molecular ions of this compound with high precision. This allows for the calculation of the elemental formula, confirming the chemical composition of the compound. While HRMS data is available for many related benzamides, no specific HRMS data for this compound was identified in the provided search results. rsc.org
Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis
Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation pathways of this compound. By inducing fragmentation of the parent ion, the resulting fragment ions provide structural information. For benzamides, common fragmentation pathways involve cleavage of the amide bond. The specific fragmentation pattern for this compound would be influenced by the positions of the methyl groups, but detailed experimental fragmentation data is not available.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their definitive identification. For this compound, these techniques confirm the presence of the amide linkage, the aromatic rings, and the methyl substituents.
The FT-IR spectrum of an amide is characterized by several distinct bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found between 1630 and 1690 cm⁻¹. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, occurs in the 1510-1570 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |
| N-H Stretch | 3300 - 3500 | Strong, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong, sharp |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Strong to medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| C-N Stretch (Amide III) | 1200 - 1350 | Medium to weak |
This table is based on established correlation charts and data from analogous compounds like N-phenylbenzamide and dimethylbenzaldehyde derivatives. ias.ac.innih.gov
X-ray Crystallography for Single-Crystal Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, offering a definitive picture of the molecule's conformation and packing within the crystal lattice.
The molecular geometry of this compound is defined by the spatial relationship between its two aromatic rings and the central amide group. Analysis of a closely related isomer, N-(2,5-Dimethyl-phenyl)-2-methyl-benzamide, reveals key conformational features that serve as an excellent model. nih.gov In this structure, the two aromatic rings are nearly coplanar. nih.gov However, the amide group is significantly twisted out of the plane of both rings. nih.gov This twisted conformation is a common feature in N-phenylbenzamides and arises from minimizing steric hindrance between the ortho-substituents and the carbonyl oxygen or amide proton.
Table 3: Key Dihedral Angles from a Related Crystal Structure
| Dihedral Angle | Description | Value (°) |
| Ring A / Ring B | Angle between the two aromatic rings | 1.9 (2) |
| Amide Group / Ring A | Angle between the amide plane and the 2-methyl-phenyl ring | 48.0 (3) |
| Amide Group / Ring B | Angle between the amide plane and the 2,5-dimethyl-phenyl ring | 48.6 (3) |
Data obtained from the crystal structure of N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide, a close structural isomer. nih.gov
The way molecules pack together in a solid state is governed by intermolecular forces. For this compound, the most significant of these is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule.
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugated systems within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:
π→π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. libretexts.org They are typically observed at shorter wavelengths (higher energy).
n→π* transitions: This lower-intensity absorption involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the C=O bond. libretexts.org This transition occurs at longer wavelengths (lower energy) compared to the π→π* transitions.
The presence of methyl groups on the phenyl ring can cause a small bathochromic shift (shift to longer wavelengths) due to their electron-donating inductive effect.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π→π | Aromatic Rings, C=O | 200 - 280 | High (~10,000 L mol⁻¹ cm⁻¹) |
| n→π | C=O | 270 - 300 | Low (<2000 L mol⁻¹ cm⁻¹) |
This table presents expected values based on the principles of electronic spectroscopy and data for analogous aromatic amides. libretexts.orgresearchgate.net
Computational and Theoretical Studies on 2,5 Dimethyl N Phenylbenzamide
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Propertiesnih.govnih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for analyzing the electronic characteristics of organic molecules. scispace.comijcce.ac.ir These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. mdpi.com
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. mdpi.comchemrxiv.org This process is typically performed using methods like DFT with a specific basis set, such as B3LYP/6-31G**. scispace.com For a related compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide, X-ray diffraction revealed that the two aromatic rings are nearly coplanar, with a small dihedral angle between them. nih.gov The amide group, however, is significantly twisted relative to both phenyl rings. nih.gov A similar optimization for 2,5-dimethyl-N-phenylbenzamide would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The process involves iterative calculations until the forces on each atom are minimized and a stable structure is achieved. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. researchgate.net DFT calculations can accurately predict these energy levels. nih.govrsc.org For various benzamide (B126) and phenylacetamide derivatives, HOMO-LUMO gaps have been calculated to understand their stability and potential biological activity. scispace.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Similar Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylacetamide Derivative | -9.06 | -5.59 | 3.47 |
| Naphthalene Derivative | -5.80 | -1.00 | 4.80 |
| Substituted Pyridine | - | - | 3.40 - 4.89 |
This table presents representative data from studies on similar classes of compounds to illustrate typical values. The data is not for this compound. scispace.comresearchgate.netrsc.org
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface. chemrxiv.orgscispace.com Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net
Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the amide group, indicating its role as a hydrogen bond acceptor. Positive potential (blue) might be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions represent charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. researchgate.net The energy associated with this transfer, E(2), indicates the strength of the electronic delocalization. For molecules with amide groups, significant delocalization is expected from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net A potential energy surface (PES) is a multidimensional plot of a molecule's energy as a function of its geometric coordinates. researchgate.net By scanning key dihedral angles—such as those defining the rotation of the phenyl rings relative to the amide plane in this compound—a PES can be generated. This map reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for converting between them. Such studies on similar N-methylated peptides have shown how small structural changes can significantly alter the conformational landscape and the number of stable conformers. researchgate.net
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking) using AIM and RDG
Non-covalent interactions are critical for determining the structure and function of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to identify and characterize these interactions. rsc.org QTAIM locates bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. rsc.org For this compound, this could identify intramolecular hydrogen bonds, such as a C-H···O interaction, and characterize their strength.
Reduced Density Gradient (RDG) analysis is another method that complements AIM by providing a visual representation of non-covalent interactions. It plots the RDG against the electron density, allowing for the visualization of weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. This would be particularly useful for visualizing potential π-stacking interactions between the aromatic rings if the conformation allows for it.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic nature of this compound and its interactions with solvents.
Dynamic Behavior:
An MD simulation of this compound would reveal the flexibility of the molecule, including the rotational dynamics of the phenyl rings around the amide bond and the movement of the methyl groups. The simulation would track the trajectory of each atom over time, allowing for the analysis of conformational changes and the identification of stable and transient molecular geometries. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability of the molecule and the flexibility of its different regions. For instance, simulations on other N-phenylbenzamide derivatives have been used to understand their conformational landscape and how substitutions on the phenyl rings affect their geometry and interaction with biological targets. nih.gov
Solvation Effects:
The radial distribution function (RDF) is a key metric that would be calculated from the simulation to understand the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in this compound. This would provide a detailed picture of the solvation structure. For example, in an aqueous solution, the RDF would likely show a high probability of water molecules near the polar amide group. The choice of solvent can significantly influence the conformational preferences and spectroscopic properties of the molecule, a phenomenon that has been studied for various organic compounds using these methods.
A typical setup for an MD simulation of this compound would involve the following steps:
System Setup: Placing a single molecule of this compound in a simulation box filled with a chosen solvent.
Force Field Selection: Employing a suitable force field (e.g., CHARMM, AMBER, or GROMOS) to describe the interatomic and intermolecular forces.
Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable contacts.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.
Production Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to collect data for analysis.
The following table illustrates the kind of data that would be generated from an MD simulation to characterize the dynamic behavior of the compound.
| Simulation Parameter | Typical Value/Observation for a Substituted Benzamide |
| Simulation Time | 50-100 ns |
| Force Field | CHARMM36 or GAFF |
| Solvent | Water (e.g., TIP3P model) |
| Temperature | 300 K |
| Pressure | 1 atm |
| RMSD of Backbone | Expected to plateau after an initial equilibration period |
| RMSF of Phenyl Rings | Higher fluctuations expected compared to the central amide bond |
| Solvation Shell Occupancy (around C=O) | A defined number of water molecules in the first solvation shell |
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers a range of methods to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and understanding the electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for these predictions.
Infrared (IR) and Raman Spectroscopy:
DFT calculations can be used to predict the vibrational frequencies of this compound. By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum (both IR and Raman) can be generated. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, aiding in the assignment of experimental spectral bands. For instance, the characteristic C=O stretching frequency of the amide group, the N-H stretching and bending vibrations, and the various C-H and C-C vibrations of the aromatic rings and methyl groups would be predicted. Theoretical studies on related benzanilides have shown good agreement between calculated and experimental vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in signal assignment. The calculations would predict distinct chemical shifts for the protons and carbons of the two different phenyl rings and the two methyl groups, reflecting their unique electronic environments. The effect of solvent on the chemical shifts can also be modeled using methods like the Polarizable Continuum Model (PCM).
UV-Visible Spectroscopy:
The electronic absorption spectrum of this compound in the ultraviolet-visible range can be predicted using TD-DFT. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). The analysis of the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the nature of the electronic excitations, such as π-π* or n-π* transitions.
The following table provides an example of the kind of data that would be generated from in silico spectroscopic predictions for this compound, based on typical values for related compounds.
| Spectroscopic Parameter | Predicted Value/Range (Illustrative) | Computational Method |
| IR Spectroscopy | ||
| C=O Stretch | 1650-1680 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d)) |
| N-H Stretch | 3300-3400 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d)) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d)) |
| ¹³C NMR Spectroscopy | ||
| C=O Carbon | 165-170 ppm | DFT/GIAO |
| Aromatic Carbons | 120-140 ppm | DFT/GIAO |
| Methyl Carbons | 15-25 ppm | DFT/GIAO |
| UV-Vis Spectroscopy | ||
| λmax (π-π* transition) | 250-280 nm | TD-DFT |
| Molar Absorptivity (ε) | High (predicted from oscillator strength) | TD-DFT |
These computational approaches, while not replacing experimental measurements, provide a powerful framework for understanding the molecular properties of this compound at a level of detail that is often difficult to achieve through experimentation alone.
Molecular Recognition and Ligand Interaction Studies of 2,5 Dimethyl N Phenylbenzamide
Computational Docking and Molecular Modeling of Interactions with Receptor Models
Computational docking and molecular modeling are powerful in silico tools that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These methods are instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
While specific receptor targets for 2,5-dimethyl-N-phenylbenzamide are not extensively documented in public literature, computational studies on analogous N-phenylbenzamide derivatives provide a framework for predicting its binding behavior. Docking simulations with various receptor models, such as kinases and viral proteins, have revealed that N-phenylbenzamide scaffolds often occupy well-defined hydrophobic pockets. nih.govnih.gov For this compound, it is hypothesized that the phenyl ring and the dimethyl-substituted benzoyl group would orient themselves to maximize favorable interactions within such a pocket. The amide linkage serves as a critical hydrogen bonding hub, anchoring the molecule within the active site.
Molecular docking simulations performed on similar benzamide (B126) derivatives against targets like the HIV-1 reverse transcriptase have shown that these molecules can efficiently fit into the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov The docking scores, which estimate the binding affinity, often correlate with the experimental biological activity. For instance, in a study of N-substituted acetamides, compounds with favorable docking scores demonstrated potent inhibitory activity. nih.gov It is plausible that this compound would adopt a similar binding mode, with the aromatic rings slotting into hydrophobic sub-pockets and the amide group forming key polar contacts.
The stability of a ligand-receptor complex is dictated by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The amide moiety (-CONH-) of this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues in a receptor's binding site, such as the backbone amides or carboxylate side chains of aspartate and glutamate. youtube.com The formation of these hydrogen bonds is often a critical determinant of binding affinity and selectivity. nih.gov
Investigation of Binding Site Characteristics and Ligand Conformation upon Interaction
Upon entering a binding site, a flexible ligand like this compound can adopt a specific conformation, often different from its lowest energy state in solution, to maximize its interactions with the receptor. This "induced fit" is a hallmark of molecular recognition.
The conformation of the N-phenylbenzamide scaffold is largely defined by the dihedral angles between the amide plane and the two flanking aromatic rings. nih.gov Crystal structure analysis of related benzanilides reveals that the two aromatic rings are often not coplanar with the amide group. nih.gov This twisted conformation is a result of steric hindrance and electronic effects. The specific dihedral angles adopted by this compound upon binding would be dictated by the topology of the receptor's active site, allowing for optimal van der Waals contacts and hydrogen bonding.
Molecular dynamics simulations of similar benzamide derivatives have shown that the ligand can form stable complexes with its target protein. nih.gov These simulations provide insights into the dynamic nature of the interactions and the stability of the ligand's binding mode over time.
Influence of Substituent Placement (e.g., Methyl Groups) on Molecular Recognition
The position and nature of substituents on the benzamide scaffold can have a profound impact on binding affinity and selectivity. The two methyl groups in this compound are not merely passive additions; they actively influence the molecule's electronic properties and steric profile.
Studies on the effects of methyl groups on protein-ligand binding have shown that their introduction can lead to significant increases in activity. nih.gov This can be attributed to several factors:
Enhanced Hydrophobic Interactions: As mentioned, methyl groups can occupy small hydrophobic pockets, increasing the contact surface area and the strength of hydrophobic interactions. nih.gov
Conformational Restriction: The placement of methyl groups, particularly at the ortho position (as in the 2-methyl group of the benzoyl ring), can restrict the rotation around the adjacent single bonds. This pre-organizes the molecule into a conformation that may be more favorable for binding, reducing the entropic penalty upon complex formation. nih.gov
Favorable van der Waals Contacts: A well-placed methyl group can make numerous favorable van der Waals contacts with the receptor surface.
Rational Design Principles for Enhancing Specific Molecular Interactions
The insights gained from computational and structural studies of this compound and its analogs lay the foundation for the rational design of new molecules with improved properties. The goal of rational drug design is to create compounds that bind to their target with high affinity and selectivity.
Based on the analysis of N-phenylbenzamide derivatives, several design principles can be proposed: nih.govwiley.com
Optimizing Hydrophobic Interactions: The aromatic rings and methyl groups can be further modified to better complement the hydrophobic contours of a specific binding pocket. For example, replacing a methyl group with a larger alkyl group could enhance binding if the pocket can accommodate it.
Strengthening Hydrogen Bonds: The amide linkage is a key anchor. Modifications that enhance the hydrogen bonding capacity, such as introducing additional hydrogen bond donors or acceptors at strategic positions, could increase binding affinity.
Modulating Conformation: The strategic placement of substituents can be used to control the molecule's conformation, pre-disposing it to adopt the optimal binding pose. nih.gov
Introducing Additional Interactions: Functional groups capable of forming other types of interactions, such as electrostatic or halogen bonds, could be incorporated to further stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity, can be developed to guide these design efforts. nih.gov By systematically exploring the effects of different substituents and their positions, it is possible to build a predictive model for designing more potent and specific benzamide-based ligands.
Structure Property Relationships in N Phenylbenzamide Frameworks, with Emphasis on 2,5 Dimethyl N Phenylbenzamide
Correlation of Structural Features with Chemical Reactivity Profiles
The chemical reactivity of N-phenylbenzamide frameworks is profoundly influenced by the nature and position of substituents on both the benzoyl and aniline (B41778) rings. These substituents can either donate or withdraw electron density, altering the nucleophilicity and electrophilicity of various sites within the molecule.
The amide linkage, a key functional group in N-phenylbenzamides, is central to their reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, influencing the reactivity of both. Electron-donating groups on the aniline ring increase the electron density on the nitrogen, enhancing its nucleophilicity and making the amide bond more susceptible to protonation or attack by electrophiles. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering it less nucleophilic and the amide bond more resistant to cleavage.
In the case of 2,5-dimethyl-N-phenylbenzamide , the two methyl groups on the benzoyl ring are electron-donating. This has several implications for its reactivity. The increased electron density in the benzoyl ring makes the carbonyl oxygen more basic and the aromatic ring more susceptible to electrophilic attack. However, the ortho-methyl group can also exert a steric hindrance effect, potentially shielding the carbonyl group from attack by bulky reagents.
Studies on related N-phenylbenzamide derivatives have shown that the presence of electron-withdrawing groups, such as nitro groups, in the ortho or para positions of the aryl halide significantly accelerates the rate of nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.comlibretexts.org This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org While this compound itself does not have strongly deactivating groups, the principles of substituent effects remain relevant to understanding its potential reactions. For instance, reactions involving the aniline ring would be influenced by the electron-donating nature of the benzoyl moiety.
The reactivity can also be understood in the context of reaction mechanisms. For example, in the palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate, theoretical calculations have shown that the insertion reaction barrier is influenced by the electronic nature of the reactants. publish.csiro.au
Relationship between Substitution Patterns and Spectroscopic Signatures
The substitution pattern on the N-phenylbenzamide framework has a direct and predictable impact on its spectroscopic properties, providing a powerful tool for structural elucidation and analysis. Key spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly sensitive to these structural variations.
Infrared (IR) Spectroscopy: The IR spectrum of an N-phenylbenzamide is characterized by several key absorption bands. The position of the C=O (carbonyl) stretching vibration is particularly sensitive to the electronic effects of substituents. Electron-donating groups on the benzoyl ring, like the methyl groups in This compound , tend to lower the C=O stretching frequency due to increased electron density and resonance. Conversely, electron-withdrawing groups would increase the frequency. The N-H stretching vibration of the amide group is also informative, with its position and shape being influenced by hydrogen bonding. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern.
¹H NMR: The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the substituents. Electron-donating groups shield the protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups have the opposite effect. The methyl protons of This compound would appear as distinct singlets in the upfield region of the spectrum. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl carbon are also diagnostic. The carbonyl carbon resonance is particularly sensitive to the electronic nature of the substituents on the benzoyl ring. In This compound , the electron-donating methyl groups would cause the carbonyl carbon to be more shielded and resonate at a lower chemical shift compared to the unsubstituted N-phenylbenzamide. The chemical shifts of the aromatic carbons provide detailed information about the substitution pattern. spectrabase.com
The crystal structure of N-(2,5-Dimethyl-phenyl)-2-methyl-benzamide reveals that the two aromatic rings are nearly coplanar, with a dihedral angle of 1.9 (2)°. The amide group, however, is twisted relative to both rings. nih.gov This conformational arrangement, influenced by the methyl substituents, will also affect the NMR and other spectroscopic properties.
The following table provides a general overview of the expected effects of substituents on key spectroscopic features of N-phenylbenzamides.
| Spectroscopic Feature | Effect of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Groups (e.g., -NO₂, -CN) |
| IR: C=O Stretch (νC=O) | Decrease in frequency | Increase in frequency |
| ¹H NMR: Aromatic Protons | Shift to lower chemical shift (upfield) | Shift to higher chemical shift (downfield) |
| ¹³C NMR: Carbonyl Carbon | Shift to lower chemical shift (upfield) | Shift to higher chemical shift (downfield) |
| ¹³C NMR: Aromatic Carbons | Shielding (shift to lower chemical shift) | Deshielding (shift to higher chemical shift) |
Theoretical and Experimental Assessment of Electronic and Steric Effects on Molecular Properties
The electronic and steric effects of substituents on the N-phenylbenzamide framework can be quantitatively assessed through both theoretical calculations and experimental methods. These assessments provide a deeper understanding of the structure-property relationships and can be used to predict the behavior of new derivatives.
Hammett and Taft Parameters in Benzamide (B126) Systems
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent and is determined from the ionization of substituted benzoic acids. viu.ca
σm and σp: These constants represent the electronic effect of a substituent at the meta and para positions, respectively. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.
Reaction Constant (ρ): The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. viu.ca
The Taft equation is an extension of the Hammett equation that separates the electronic effect into inductive (σI) and resonance (σR) components and also considers steric effects (Es). This is particularly useful for understanding the behavior of ortho-substituted systems where steric hindrance can be significant.
In the context of This compound , the methyl groups are electron-donating. The Hammett parameter for a methyl group at the para position (σp) is approximately -0.17, and at the meta position (σm) it is approximately -0.07. These values quantify the electron-donating nature of the methyl groups and can be used to predict their influence on the reactivity of the benzoyl ring. For instance, in a reaction where a negative charge develops in the transition state at the carbonyl carbon, the electron-donating methyl groups would be expected to destabilize the transition state, leading to a slower reaction rate compared to the unsubstituted analog.
The following table presents Hammett (σ) and Taft (σ*) parameters for some common substituents, illustrating their electronic effects.
| Substituent | Hammett σm | Hammett σp | Taft σ* |
| -H | 0.00 | 0.00 | +0.49 |
| -CH₃ | -0.07 | -0.17 | 0.00 |
| -OCH₃ | +0.12 | -0.27 | +1.81 |
| -Cl | +0.37 | +0.23 | +2.94 |
| -NO₂ | +0.71 | +0.78 | +4.65 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. kashanu.ac.ir Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.
For N-phenylbenzamide derivatives, QSPR models can be developed to predict a wide range of properties, including:
Physicochemical properties: such as solubility, lipophilicity (logP), and melting point.
Spectroscopic properties: such as NMR chemical shifts and IR frequencies.
Chemical reactivity: such as reaction rates and equilibrium constants.
The development of a QSPR model typically involves the following steps:
Data Set Collection: A set of molecules with known properties is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. researchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For This compound , a QSPR model could be used to predict its properties based on descriptors that capture the electronic and steric effects of the two methyl groups. For example, topological indices, which describe the connectivity of atoms in a molecule, and quantum chemical descriptors, which describe the electronic structure, could be used to build a model to predict its reactivity in a specific reaction or its spectroscopic characteristics. The success of such models relies on the availability of a diverse and high-quality dataset of related N-phenylbenzamide derivatives. nih.gov
Q & A
Q. How do solvent polarity and reaction kinetics influence the regioselectivity of this compound derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
